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Compound of Interest

Compound Name: 2,4,6-Trichlorophenylboronic acid

Cat. No.: B1301967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2,4,6-trichlorophenylboronic acid (CAS No. 73852-18-3). Due to the limited availability of

published spectra for this specific compound, this guide presents predicted data based on the

analysis of structurally similar compounds and established principles of spectroscopic

interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers

in their analytical endeavors.

Compound Overview
2,4,6-Trichlorophenylboronic acid is an organoboron compound that serves as a valuable

building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The

presence of three electron-withdrawing chlorine atoms on the phenyl ring significantly

influences its chemical reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of 2,4,6-Trichlorophenylboronic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1301967?utm_src=pdf-interest
https://www.benchchem.com/product/b1301967?utm_src=pdf-body
https://www.benchchem.com/product/b1301967?utm_src=pdf-body
https://www.benchchem.com/product/b1301967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 73852-18-3 [1][2]

Molecular Formula C₆H₄BCl₃O₂ [2]

Molecular Weight 225.26 g/mol [2]

Melting Point 162-164 °C [2]

Appearance
White to off-white crystalline

powder
[1]

Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2,4,6-
trichlorophenylboronic acid. These predictions are based on the analysis of similar

arylboronic acids and the known effects of chloro-substituents on spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.3 Singlet 2H B(OH)₂

~ 7.7 Singlet 2H Aromatic C-H

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~ 140 C-Cl

~ 135 C-B

~ 129 C-H
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Note on NMR Data: The chemical shifts are approximate. The actual values can be influenced

by solvent, concentration, and the presence of the corresponding boroxine anhydride. The

B(OH)₂ protons are exchangeable and may appear as a broad singlet or not be observed at all,

depending on the solvent and water content.

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad, Strong
O-H stretch (hydrogen-

bonded)

~ 1600 Medium C=C aromatic ring stretch

~ 1450 Medium C=C aromatic ring stretch

1380 - 1330 Strong B-O stretch

1100 - 1000 Strong C-Cl stretch

~ 860 Strong C-H out-of-plane bend

~ 720 Medium B-C stretch

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, Negative Mode)

m/z Ion Formation

223.9 [M-H]⁻

224.9 [M-H]⁻ (isotope peak)

225.9 [M-H]⁻ (isotope peak)

226.9 [M-H]⁻ (isotope peak)
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Note on MS Data: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic

cluster of peaks for the molecular ion and its fragments. The [M-H]⁻ ion is commonly observed

for boronic acids in negative ion mode ESI.

Experimental Protocols
The following are detailed methodologies for the key analytical techniques described.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 10-20 mg of 2,4,6-trichlorophenylboronic acid in 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Thoroughly mix the sample by vortexing until the solid is completely dissolved.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (zg30)

Number of Scans: 16-64 (adjust for desired signal-to-noise)

Relaxation Delay (d1): 1.0 s

Acquisition Time (aq): ~4 s

Spectral Width (sw): 20 ppm

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (zgpg30)

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
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Relaxation Delay (d1): 2.0 s

Acquisition Time (aq): ~1.5 s

Spectral Width (sw): 220 ppm

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50

ppm for ¹H, δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with isopropanol

and allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount of the solid 2,4,6-trichlorophenylboronic acid powder onto the

ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Instrument Parameters (FT-IR Spectrometer):

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1301967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol
Sample Preparation (LC-MS):

Prepare a stock solution of 2,4,6-trichlorophenylboronic acid at a concentration of 1

mg/mL in methanol.

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol

and water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for

negative ion mode).

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Instrument Parameters (LC-ESI-MS):

Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

Flow Rate: 0.2-0.4 mL/min

Injection Volume: 1-5 µL

Mass Spectrometry (MS):

Ionization Mode: Electrospray Ionization (ESI), negative and/or positive mode
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Capillary Voltage: 3-4 kV

Drying Gas Temperature: 300-350 °C

Drying Gas Flow: 8-12 L/min

Scan Range: m/z 50 - 500

Data Processing:

Extract the mass spectrum from the total ion chromatogram at the retention time of the

compound.

Analyze the isotopic pattern of the molecular ion to confirm the presence of three chlorine

atoms.

Visualized Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,4,6-
trichlorophenylboronic acid.
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Overall Spectroscopic Analysis Workflow
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Instrumental Analysis
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Caption: Overall workflow for the spectroscopic analysis of the target compound.
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NMR Experimental Workflow
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(10-20 mg in 0.6 mL DMSO-d6)
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Caption: Step-by-step workflow for NMR data acquisition and processing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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